molecular formula C10H10N2 B3354265 2,3-Dimethyl-1,8-naphthyridine CAS No. 58309-25-4

2,3-Dimethyl-1,8-naphthyridine

Cat. No.: B3354265
CAS No.: 58309-25-4
M. Wt: 158.2 g/mol
InChI Key: XIOARIKOXRLBHU-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,8-naphthyridine is a type of heterocyclic compound . It belongs to the class of 1,8-naphthyridines, which have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including this compound, has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a naphthyridine core, which is a bicyclic structure consisting of two fused pyridine rings . The 2,3-dimethyl substitution indicates the presence of two methyl groups attached to the second and third positions of the naphthyridine core .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound often involve multicomponent reactions . For instance, one approach involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .


Physical and Chemical Properties Analysis

The physical form of this compound is a solid . It is typically stored in an inert atmosphere at room temperature . The molecular weight of this compound is 158.2 .

Mechanism of Action

While the specific mechanism of action for 2,3-Dimethyl-1,8-naphthyridine is not mentioned in the retrieved papers, 1,8-naphthyridines in general have been found to exhibit diverse biological activities . For instance, gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .

Safety and Hazards

The safety information for 2,3-Dimethyl-1,8-naphthyridine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research on 2,3-Dimethyl-1,8-naphthyridine and related compounds likely involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Given their wide applicability in medicinal chemistry and materials science, there is considerable interest in further exploring their properties and potential applications .

Properties

IUPAC Name

2,3-dimethyl-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-6-9-4-3-5-11-10(9)12-8(7)2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOARIKOXRLBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CC=C2)N=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00490967
Record name 2,3-Dimethyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00490967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58309-25-4
Record name 2,3-Dimethyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00490967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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